Aminopyralid

Vue d'ensemble

Description

Aminopyralid is a selective herbicide used primarily for the control of broadleaf weeds, particularly thistles and clovers. It belongs to the picolinic acid family of herbicides, which also includes clopyralid, picloram, and triclopyr . This compound is known for its systemic action, meaning it can be absorbed by the plant and translocated throughout its tissues, leading to effective weed control .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Aminopyralid can be synthesized through several chemical routes. One common method involves the chlorination of 2,6-dichloropyridine followed by amination to introduce the amino group at the 4-position. The final step involves carboxylation to form the carboxylic acid group .

Industrial Production Methods

In industrial settings, this compound is produced using a similar synthetic route but on a larger scale. The process typically involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Analyse Des Réactions Chimiques

Photolytic Degradation

Exposure to UV light induces slow photolysis on soil surfaces:

-

Primary products : CO₂ (46–58%), non-extractable residues (37–48%), and trace acidic volatiles

Photodegradation rates are influenced by soil organic content and light intensity, with faster breakdown observed in organic-poor soils .

Microbial Degradation

Aerobic soil microbes drive this compound breakdown via pseudo-first-order kinetics:

| Condition | Half-life (days) | Degradation Products | Source |

|---|---|---|---|

| Laboratory (5 soils) | 31.5–533.2 | CO₂, non-extractable residues | |

| Field (Alaska) | 9.1–23.0 | None detected | |

| Anaerobic sediment | Stable (>1 year) | N/A |

Microbial communities exhibit species-specific responses, with Proteobacteria and Actinobacteria showing increased activity post-application . Anaerobic conditions markedly suppress degradation .

Soil Adsorption and Mobility

This compound’s low soil adsorption (K<sub>d</sub> = 0.03–0.72 mL/g) correlates with its high water solubility (203–212 g/L at pH 5–9) . Field studies reveal limited leaching beyond 30 cm soil depth, attributed to rapid degradation rather than sorption . Key parameters:

-

log K<sub>ow</sub> : -2.87 (pH 7), indicating low lipophilicity

-

pKa : 2.56, favoring anionic speciation in most environmental matrices

Thermal Stability

This compound decomposes upon melting at 161.75–165.23°C . No volatile degradation products are reported below this threshold. Thermal stability under storage conditions (≤54°C) is confirmed over 14 days .

Metabolic Inertness

In vivo studies demonstrate no metabolic transformation in mammals:

-

Rat excretion : >90% unchanged this compound in urine/feces within 24 hours

-

Bioaccumulation factor : <0.1 (log K<sub>ow</sub> <3)

Plant metabolism studies similarly show no detectable metabolites, with intact translocation via phloem .

Reactivity with Adjuvants

Surfactants and ammonium salts enhance foliar absorption but do not alter chemical structure . Key adjuvant interactions:

| Adjuvant | Absorption Increase | Mechanism |

|---|---|---|

| Nonionic surfactant | 25–30% | Cuticle permeability |

| Ammonium sulfate | 40–45% | pH-dependent ionization |

Environmental Persistence

Half-life variability across ecosystems:

| Matrix | Half-life (days) | Conditions |

|---|---|---|

| Aerobic soil | 20–533 | Temperature-dependent |

| Aquatic (pH 7) | >365 | No light/microbes |

| Grassland surface | 28–45 | Field conditions |

This compound’s environmental fate is dominated by microbial degradation and photolysis, with minimal hydrolytic or metabolic transformation. Its persistence is context-dependent, ranging from weeks in sunlit, microbially active soils to years in sterile aquatic systems. These properties underscore the need for targeted application to minimize ecological carryover.

Applications De Recherche Scientifique

Agricultural Uses

1.1 Control of Invasive Weeds

Aminopyralid is particularly effective in managing invasive dicot species while sparing many monocots. For instance, a study conducted in the Cascade Mountains of Washington demonstrated that applying this compound at rates of 30 g ae ha⁻¹ resulted in a 69% reduction of nonnative dicots in the first year, with minimal impact on native species . The herbicide facilitated a notable increase in the cover of native monocots, indicating its potential for ecological restoration.

1.2 Residual Control

The herbicide provides residual control, which helps prevent re-infestation of treated areas. This characteristic is beneficial for long-term weed management strategies, reducing the need for frequent reapplications . Field studies have shown that this compound can maintain effective weed suppression for extended periods, depending on application rates and environmental conditions.

Environmental Applications

2.1 Rangeland and Pasture Management

This compound is widely used in rangelands and permanent grass pastures to control perennial weeds such as Canada thistle and oxeye daisy. Research indicates that this compound effectively reduces these invasive species while promoting the growth of desirable forage species, thus enhancing pasture quality . Its selective action allows for the preservation of native flora, making it a valuable tool in sustainable land management practices.

2.2 Natural Areas and Rights-of-Way

The herbicide is also employed in non-cropland areas such as rights-of-way, roadsides, and natural recreation areas. Its ability to control invasive plant species helps maintain biodiversity and ecosystem health in these sensitive environments . The application of this compound in these contexts has been associated with improved habitat conditions for wildlife.

Case Studies

3.1 Two-Year Effects on Meadow Communities

A two-year study evaluated the effects of different this compound application rates on an invaded meadow ecosystem. The results showed significant control over nonnative dicots with minimal negative effects on native plant richness. The highest application rate (120 g ae ha⁻¹) demonstrated substantial reductions in nonnative species while allowing native monocots to thrive .

| Application Rate (g ae ha⁻¹) | Nonnative Dicot Control (%) | Native Dicot Control (%) | Monocot Response (%) |

|---|---|---|---|

| 30 | 69 | 29 | +27 |

| 60 | High | Moderate | High |

| 90 | Very High | Low | Moderate |

| 120 | Maximum | Minimal | Significant |

3.2 Field Degradation Studies

Field studies conducted in Alaska assessed the degradation kinetics of this compound and its impact on microbial communities. Results indicated rapid degradation within the first month post-application, followed by slower degradation rates. This finding highlights this compound's potential for minimizing long-term environmental persistence while maintaining effective weed control .

Toxicological Considerations

This compound has been classified as having low acute toxicity to mammals and is not likely to be carcinogenic to humans based on available studies . Chronic exposure assessments indicate that it does not accumulate significantly in animal tissues, further supporting its safety profile when used according to guidelines .

Mécanisme D'action

Aminopyralid acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid. It binds to auxin receptors in the plant, leading to uncontrolled growth and eventually plant death. The primary molecular targets are the auxin-signaling F-box proteins, which are involved in the regulation of plant growth and development .

Comparaison Avec Des Composés Similaires

Aminopyralid is often compared with other herbicides in the picolinic acid family, such as clopyralid, picloram, and triclopyr. While all these compounds share a similar mode of action, this compound is unique in its high selectivity for certain broadleaf weeds and its low toxicity to non-target organisms . This makes it particularly useful in agricultural settings where selective weed control is essential.

Similar Compounds

- Clopyralid

- Picloram

- Triclopyr

This compound’s unique properties, such as its high selectivity and low environmental impact, make it a valuable tool in modern agriculture .

Activité Biologique

Aminopyralid is a selective herbicide primarily used for the control of broadleaf weeds in various agricultural settings. Its unique chemical structure and mechanism of action contribute to its efficacy and biological activity, making it a subject of extensive research.

This compound is a pyridinecarboxylic acid herbicide that operates through the inhibition of auxin transport, which disrupts plant growth and development. Its pKa value is 2.56, indicating that it is more effective at lower pH levels, which facilitates its absorption into plant tissues . The compound's absorption and translocation dynamics are crucial for its effectiveness in weed management.

Absorption and Translocation Studies

Research has demonstrated that this compound exhibits different absorption and translocation characteristics compared to other herbicides like clopyralid. In a study involving Canada thistle, this compound absorption increased from 34% to 60% over 192 hours after treatment, while clopyralid absorption reached 72% within the same timeframe . Notably, this compound's translocation to aboveground tissue was only 10%, with similar values for root uptake (7%), indicating a more localized action compared to clopyralid .

| Herbicide | Absorption (24h) | Translocation (192h) | Aboveground (%) | Roots (%) |

|---|---|---|---|---|

| This compound | 60% | 17% | 10% | 7% |

| Clopyralid | 72% | 39% | 27% | 12% |

Efficacy Against Invasive Species

This compound has been shown to significantly reduce seed production in invasive species such as medusahead (Taeniatherum caput-medusae) and ventenata (Ventenata dubia). In controlled studies, applications of this compound resulted in over 90% reduction in viable medusahead seed production . The herbicide was particularly effective when applied at critical growth stages, demonstrating a reduction of up to 100% in seed viability when applied during the heading stage .

Case Studies on Environmental Impact

Case Study: Translocation from Straw Mulch

A study investigated the effects of this compound released from straw mulch on perennial strawberry plants. Results indicated that this compound negatively impacted flowering and reduced total fruit weight by approximately 50% . This underscores the importance of managing this compound residues in agricultural practices to prevent unintended effects on crops.

Safety and Toxicological Assessments

Toxicological studies have indicated that this compound has low acute toxicity levels, with LD50 values exceeding 5000 mg/kg for oral and dermal exposure . Chronic exposure studies in rats have shown no significant carcinogenic effects, with a NOAEL (No Observed Adverse Effect Level) established at various doses depending on the study design . Furthermore, this compound has been classified as "not likely" to be carcinogenic to humans based on comprehensive evaluations.

Propriétés

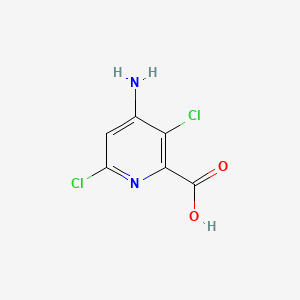

IUPAC Name |

4-amino-3,6-dichloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-3-1-2(9)4(8)5(10-3)6(11)12/h1H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXXQNOQHKNPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)C(=O)O)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2034330 | |

| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In acetone 29.2, ethyl acetate 4, methanol 52.2, 1,2-dichloromethane 0.189, xylene 0.043, heptane (0.010 (all in g/L), In water, 2.48 g/L (unbuffered, 18 °C); 205 g/L (pH 7) | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.72 at 20 °C/4 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.59X10-5 mPa /1.92X10-10 mmHg/ at 25 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white powder | |

CAS No. |

150114-71-9 | |

| Record name | Aminopyralid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150114-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminopyralid [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150114719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,6-dichloro-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2034330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,6-dichloropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPYRALID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9S4EMJ60LF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

163.5 °C | |

| Record name | Aminopyralid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7939 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.